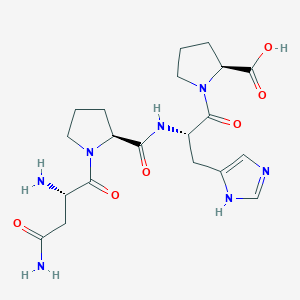
L-Asparaginyl-L-prolyl-L-histidyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acids: asparagine, proline, histidine, and proline. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may include additional purification steps such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-prolyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as the histidine residue.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products Formed
Hydrolysis: Produces individual amino acids (asparagine, proline, histidine, and proline).
Oxidation: Can lead to the formation of oxidized histidine derivatives.
Reduction: Results in the reduction of any disulfide bonds present.
Applications De Recherche Scientifique
L-Asparaginyl-L-prolyl-L-histidyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-prolyl-L-histidyl-L-proline depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of cellular events. For example, this peptide may interact with cell surface receptors, triggering intracellular signaling pathways that result in various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Proline, L-seryl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-valyl-L-arginyl-L-prolyl-L-isoleucyl-L-histidyl-L-isoleucyl-L-tryptophyl
Uniqueness
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biological properties. The presence of histidine, for example, can influence the peptide’s ability to bind to metal ions and participate in enzymatic reactions.
Propriétés
Numéro CAS |
851220-75-2 |
|---|---|
Formule moléculaire |
C20H29N7O6 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H29N7O6/c21-12(8-16(22)28)18(30)26-5-1-3-14(26)17(29)25-13(7-11-9-23-10-24-11)19(31)27-6-2-4-15(27)20(32)33/h9-10,12-15H,1-8,21H2,(H2,22,28)(H,23,24)(H,25,29)(H,32,33)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
VNKNFLCZTCANLW-AJNGGQMLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


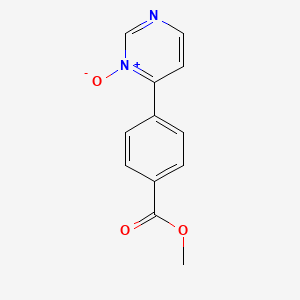
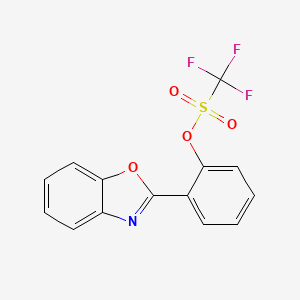
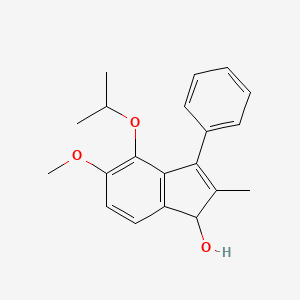
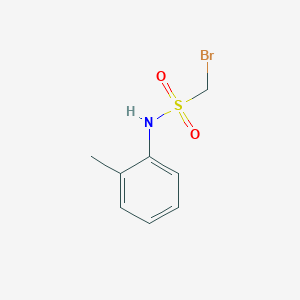
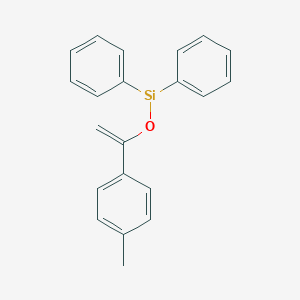
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
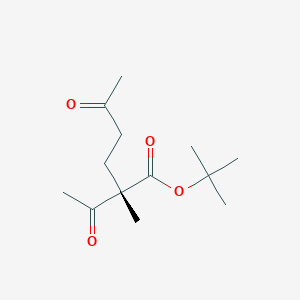
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
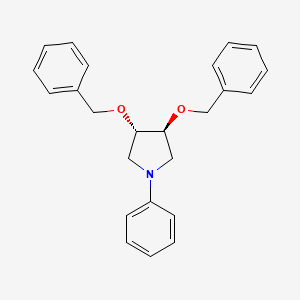
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


